(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The bromination of the benzimidazole ring is then achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the formation of the pyrrolidine ring, which can be synthesized through the reaction of a suitable amine with a diester or diketone. The final step is the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluen
Properties
IUPAC Name |
tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCXMKEQLOWNP-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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